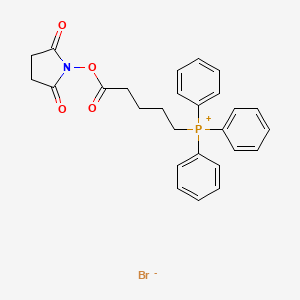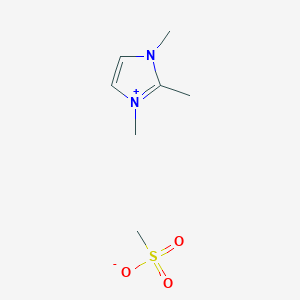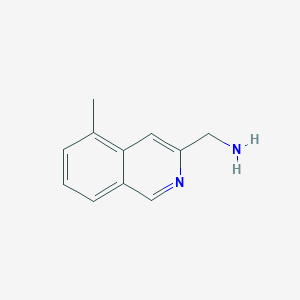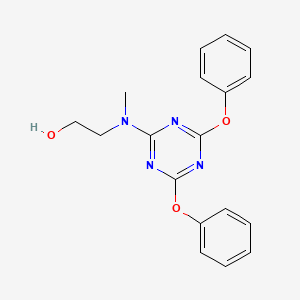![molecular formula C14H14N2O2 B13142936 Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate CAS No. 672922-12-2](/img/structure/B13142936.png)
Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate is a bipyridine derivative, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science Bipyridine compounds are characterized by the presence of two pyridine rings connected by a single bond, which allows them to act as ligands in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst and a base. For example, the Suzuki coupling reaction can be performed using a boronic acid derivative of pyridine and a halogenated pyridine compound under mild conditions to form the bipyridine structure.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar metal-catalyzed coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as electrochemical synthesis and the use of sulfur and phosphorus compounds have been explored to overcome challenges associated with traditional catalysis methods .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the bipyridine derivative into its corresponding dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated pyridine derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Dihydro-bipyridine derivatives
Substitution: Functionalized bipyridine compounds with various substituents
Applications De Recherche Scientifique
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate has numerous applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a building block for drug development.
Medicine: Bipyridine derivatives have potential therapeutic applications due to their ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or redox reactions .
Comparaison Avec Des Composés Similaires
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but lacking the ethyl ester and methyl groups.
4,4’-Bipyridine: Another common bipyridine derivative used in the synthesis of viologens and electrochromic materials.
1,10-Phenanthroline: A related compound with a similar coordination ability but a different structural arrangement of the nitrogen atoms.
Propriétés
Numéro CAS |
672922-12-2 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 6-(5-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)11-5-7-13(16-9-11)12-6-4-10(2)8-15-12/h4-9H,3H2,1-2H3 |
Clé InChI |
HHTBATJIZQAENP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)

![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)

![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)




![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)

